molecular formula C14H21N3O2 B2786928 Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate CAS No. 2034231-43-9

Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2786928
CAS No.: 2034231-43-9
M. Wt: 263.341
InChI Key: DNXQHAZJMKSEBE-UHFFFAOYSA-N
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Description

Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate is a complex organic compound that features a piperidine ring substituted with a methylpyridine group and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate typically involves multi-step organic reactionsThe final step involves the formation of the carbamate moiety through a reaction with methyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process is designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • Methyl piperidine-4-carboxylate
  • Ethyl 4-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate
  • 1-Methyl-4-piperidinyl)piperazine

Uniqueness

Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate is unique due to its specific substitution pattern and the presence of both a piperidine ring and a carbamate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

methyl N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-11-9-13(3-6-15-11)17-7-4-12(5-8-17)10-16-14(18)19-2/h3,6,9,12H,4-5,7-8,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXQHAZJMKSEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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